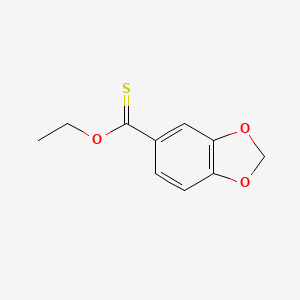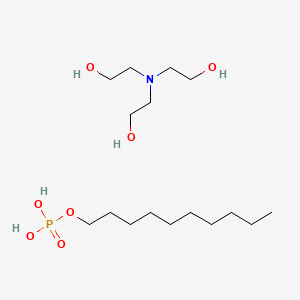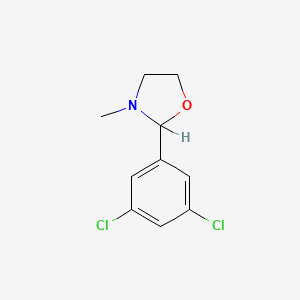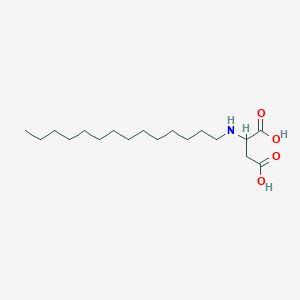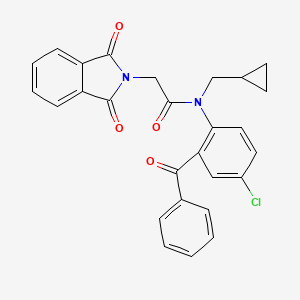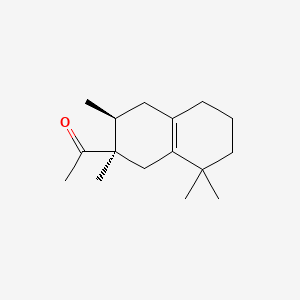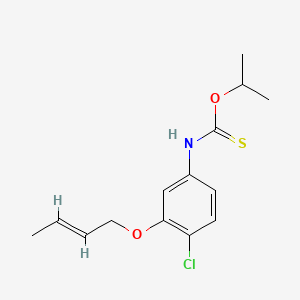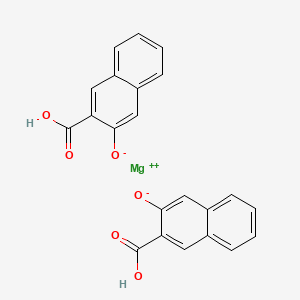
Magnesium hydroxynaphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium hydroxynaphthoate is a chemical compound with the molecular formula ( \text{C}{22}\text{H}{14}\text{MgO}_6 ). It is a magnesium salt of hydroxynaphthoic acid, specifically derived from 2-naphthalenecarboxylic acid, 3-hydroxy-. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium hydroxynaphthoate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with hydroxynaphthoic acid. The reaction typically involves dissolving hydroxynaphthoic acid in a suitable solvent, such as ethanol or water, and then adding magnesium oxide or magnesium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where magnesium oxide or magnesium hydroxide is reacted with hydroxynaphthoic acid under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium hydroxynaphthoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted naphthoates
Aplicaciones Científicas De Investigación
Magnesium hydroxynaphthoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of magnesium hydroxynaphthoate involves its interaction with cellular components. It can act as a chelating agent, binding to metal ions and affecting various biochemical pathways. In biological systems, it can disrupt cellular processes by interfering with enzyme activity and membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium hydroxide
- Magnesium oxide
- Hydroxynaphthoic acid
Uniqueness
Magnesium hydroxynaphthoate is unique due to its specific structure, which combines the properties of magnesium and hydroxynaphthoic acid. This combination imparts unique chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
65756-94-7 |
|---|---|
Fórmula molecular |
C22H14MgO6 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
magnesium;3-carboxynaphthalen-2-olate |
InChI |
InChI=1S/2C11H8O3.Mg/c2*12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h2*1-6,12H,(H,13,14);/q;;+2/p-2 |
Clave InChI |
HDGZVUGGOOMFHA-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-].C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)
